2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents including a 4-chlorobenzylsulfanyl group, a 4-fluorophenyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-chlorobenzylthiol and 4-fluoroaniline.
Introduction of the carboxamide group: This step involves the reaction of the intermediate with a suitable carboxylating agent under controlled conditions.
Final assembly: The final step involves the coupling of the triazolopyrimidine core with the 4-chlorobenzylsulfanyl group under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the triazolopyrimidine core.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one
Uniqueness
The uniqueness of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 4-chlorobenzylsulfanyl and 4-fluorophenyl groups, along with the carboxamide functionality, makes this compound particularly interesting for various applications.
Properties
Molecular Formula |
C20H15ClFN5OS |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H15ClFN5OS/c1-12-17(18(28)24-16-8-6-15(22)7-9-16)10-23-19-25-20(26-27(12)19)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3,(H,24,28) |
InChI Key |
HVJKMLTVDFNGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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